molecular formula C17H14F2N2O4 B15160525 Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- CAS No. 651748-80-0

Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-

Cat. No.: B15160525
CAS No.: 651748-80-0
M. Wt: 348.30 g/mol
InChI Key: PEKHKBDYNSVXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- is a complex organic compound that features a benzoic acid core substituted with a difluoromethoxyphenyl group and an imidazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. One common starting material is 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation with bromomethyl cyclopropane. The intermediate product is then oxidized using reagents such as sulfamic acid and sodium chlorite in acetonitrile to yield the desired benzoic acid derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. For example, the use of sodium hydroxide as an alkali in the final step of the synthesis has been shown to be more economical and scalable compared to other bases like sodium hydride or potassium tert-butoxide .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The difluoromethoxy and imidazolidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium chlorite and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or methanol to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- involves its interaction with molecular targets and pathways within biological systems. For example, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation (EMT) in lung epithelial cells, which plays a key role in the pathogenesis of pulmonary fibrosis. The compound achieves this by reducing the phosphorylation levels of Smad2/3 and inhibiting the expression of proteins like α-SMA, vimentin, and collagen I .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- is unique due to its combination of a benzoic acid core with both difluoromethoxy and imidazolidinyl groups. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

651748-80-0

Molecular Formula

C17H14F2N2O4

Molecular Weight

348.30 g/mol

IUPAC Name

3-[3-[4-(difluoromethoxy)phenyl]-2-oxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C17H14F2N2O4/c18-16(19)25-14-6-4-12(5-7-14)20-8-9-21(17(20)24)13-3-1-2-11(10-13)15(22)23/h1-7,10,16H,8-9H2,(H,22,23)

InChI Key

PEKHKBDYNSVXSQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.